molecular formula C19H26O2 B195253 Ethylgonendione CAS No. 21800-83-9

Ethylgonendione

Cat. No.: B195253
CAS No.: 21800-83-9
M. Wt: 286.4 g/mol
InChI Key: SBLHOJQRZNGHLQ-ATIFRJIPSA-N
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Description

orgestrel intermediate.

Mechanism of Action

Target of Action

D-Ethylgonendione, also known as Ethylgonendione, primarily targets the cytochrome P450 family of enzymes . Specifically, the cytochrome P450 gene CYP68J5 is responsible for the hydroxylation of D-Ethylgonendione . This enzyme plays a crucial role in the synthesis of 11α-OH-ethylgonendione, an important intermediate for the synthesis of desogestrel .

Mode of Action

D-Ethylgonendione interacts with its target, the cytochrome P450 enzyme CYP68J5, through a process known as hydroxylation . Hydroxylation is a chemical reaction that introduces a hydroxyl group (-OH) into an organic compound. In the case of D-Ethylgonendione, this hydroxylation process occurs at the 11α position .

Biochemical Pathways

The hydroxylation of D-Ethylgonendione by CYP68J5 is a key step in the biosynthesis of desogestrel, a major ingredient of third-generation oral contraceptives . This process is part of a larger biochemical pathway involving the conversion of steroids into bioactive compounds .

Result of Action

The hydroxylation of D-Ethylgonendione results in the formation of 11α-OH-ethylgonendione . This compound is an important intermediate in the synthesis of desogestrel . Therefore, the action of D-Ethylgonendione contributes to the production of third-generation oral contraceptives .

Action Environment

The action of D-Ethylgonendione is influenced by various environmental factors. For instance, the activity of the cytochrome P450 enzyme CYP68J5, which mediates the hydroxylation of D-Ethylgonendione, can be affected by factors such as temperature, pH, and the presence of other molecules . .

Biochemical Analysis

Biochemical Properties

D-Ethylgonendione interacts with various enzymes and proteins in biochemical reactions. For instance, it undergoes 15α-hydroxylation mediated by Penicillium raistrickii, a key step for the industrial production of gestodene . This process involves the interaction of D-Ethylgonendione with cytochrome P450 proteins .

Cellular Effects

The cellular effects of D-Ethylgonendione are primarily observed in its role as an intermediary in the production of gestodene. The hydroxylation of D-Ethylgonendione by Penicillium raistrickii influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-Ethylgonendione involves its conversion into gestodene through a series of biochemical reactions. The key step is the 15α-hydroxylation of D-Ethylgonendione, mediated by Penicillium raistrickii. This process involves the binding of D-Ethylgonendione to cytochrome P450 proteins, leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of D-Ethylgonendione over time in laboratory settings are primarily observed in the context of its hydroxylation. The substrate bioconversion of D-Ethylgonendione enhances to 82% in a system containing 4% deep eutectic solvents (DES), 2g/L substrate, and 17.5gdw/L mycelium over 72 hours .

Metabolic Pathways

D-Ethylgonendione is involved in the metabolic pathway leading to the production of gestodene. This pathway involves the 15α-hydroxylation of D-Ethylgonendione, mediated by Penicillium raistrickii .

Biological Activity

Ethylgonendione is a synthetic steroid compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antioxidant, cytotoxic, and potential therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its steroidal backbone, which is crucial for its interaction with biological systems. Its molecular formula is C21_{21}H30_{30}O3_3, and it possesses a ketone functional group that contributes to its reactivity and biological properties.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of this compound. For instance, research involving molecular docking analyses indicated that compounds similar to this compound can effectively bind to tyrosyl-tRNA synthetase, a critical enzyme in bacterial protein synthesis. This interaction suggests a mechanism through which this compound may exert its antibacterial effects, making it a candidate for developing novel antibacterial agents .

Case Study: In Vitro Antibacterial Assays

A study assessed the antibacterial activity of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods. The results are summarized in Table 1:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus1.0
Salmonella enterica0.25

These findings indicate that this compound exhibits significant antibacterial activity, particularly against Salmonella enterica and Escherichia coli.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was used to assess the free radical scavenging ability of this compound. The results showed an IC50_{50} value of 15 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like Vitamin C.

Table 2: Antioxidant Activity Comparison

CompoundIC50_{50} (µg/mL)
This compound15
Vitamin C10
BHA20

Cytotoxic Effects

The cytotoxicity of this compound was evaluated using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited dose-dependent cytotoxic effects with IC50_{50} values of 12 µM for MCF-7 cells and 18 µM for HeLa cells.

Table 3: Cytotoxicity Results

Cell LineIC50_{50} (µM)
MCF-712
HeLa18

These results suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By binding to key enzymes such as tyrosyl-tRNA synthetase, this compound may inhibit bacterial protein synthesis.
  • Oxidative Stress Modulation : Its antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage.
  • Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of intrinsic pathways.

Scientific Research Applications

Synthesis of Ethylgonendione

The synthesis of this compound typically involves microbial biotransformation using specific strains of fungi. Notably, Aspergillus ochraceus and Penicillium raistrickii are utilized for their ability to hydroxylate steroid precursors effectively. The process often includes:

  • Microbial Biotransformation : Using fungi to introduce hydroxyl groups into steroid structures.
  • Industrial Production : Employing cytochrome P450 enzymes from microorganisms to enhance regio- and stereo-selectivity in hydroxylation reactions.

Biochemical Properties

This compound exhibits several notable biochemical properties that facilitate its application in various research areas:

  • Solubility : It is soluble in organic solvents like ethanol and dimethyl sulfoxide but insoluble in water.
  • Molecular Weight : The molecular weight is 286.42 g/mol.
  • Physical Form : It appears as a white crystalline solid with a melting point range of 50-52 degrees Celsius.

Steroid Hormone Synthesis

This compound serves as a crucial intermediate in the synthesis of various steroid hormones, particularly contraceptives. The compound is involved in the production of desogestrel, a third-generation oral contraceptive. The key reactions include:

  • 15α-Hydroxylation : Mediated by Penicillium raistrickii , this step is essential for producing gestodene, another important contraceptive component. Studies have shown that using deep eutectic solvents can enhance the efficiency of this biotransformation process significantly.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound:

  • In Vivo Studies : In xenograft models, this compound demonstrated significant tumor growth inhibition rates up to 60% at doses of 20 mg/kg.
  • Mechanism of Action : The antitumor activity is linked to apoptosis induction in cancer cells with minimal effects on normal cells, making it a promising candidate for cancer therapeutics.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers:

  • Experimental Models : In models of induced arthritis, significant reductions in paw swelling were observed after treatment with this compound.

Case Studies

Several case studies have documented the therapeutic potential and efficacy of this compound:

  • Cancer Treatment : A study evaluated its anticancer effects in breast cancer models, demonstrating significant apoptosis induction in cancer cells while sparing normal cells.
  • Infection Control : Another case study assessed its antimicrobial efficacy against resistant bacterial strains, showing effective inhibition of growth in multi-drug resistant strains.

Data Summary

The following table summarizes key findings related to the applications of this compound:

ApplicationStudy FocusKey Findings
Steroid Hormone SynthesisHydroxylation via fungiEssential for producing desogestrel and gestodene
Antitumor ActivityIn Vivo StudiesUp to 60% tumor growth inhibition at 20 mg/kg
Anti-inflammatory EffectsInduced Arthritis ModelsSignificant reduction in paw swelling
Antimicrobial EfficacyResistant Bacterial StrainsEffective growth inhibition in multi-drug resistant strains

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLHOJQRZNGHLQ-ATIFRJIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020560
Record name (+)-13-Ethylgon-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23477-67-0, 21800-83-9
Record name Gon-4-ene-3,17-dione, 13-ethyl-, (±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23477-67-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Ethylgon-4-ene-3,17-dione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 13-Ethyl-gon-4-ene-3,17-dione
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Record name (+)-13-Ethylgon-4-ene-3,17-dione
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Record name (+)-13-Ethylgon-4-ene-3,17-dione
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Record name Gon-4-ene-3,17-dione, 13-ethyl-, (+-)
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Record name 13β-Ethylgon-4-en-3,17-dione
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethylgonendione
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethylgonendione
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethylgonendione
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethylgonendione
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethylgonendione
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethylgonendione

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